1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine
Description
1-(3,4-Dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine (CAS: 896938-09-3) is a pyrrolidine-derived compound featuring a 3,4-dihydro-2-benzopyran (isochroman) moiety linked via a carbonyl group.
The compound is listed in specialty chemical catalogs (e.g., CymitQuimica) as a discontinued research product, suggesting its use in exploratory medicinal chemistry or as a synthetic intermediate . Its molecular formula is C₁₄H₁₅NO₂, with a molar mass of 229.28 g/mol.
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-1-yl(pyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(15-8-3-4-9-15)13-12-6-2-1-5-11(12)7-10-17-13/h1-2,5-6,13H,3-4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECQQKZGBMJNNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2C3=CC=CC=C3CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine typically involves the reaction of 3,4-dihydro-1H-2-benzopyran-1-one with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Ion Channel Modulation
- KCNK3 Inhibition: Acylpyrrolidines like 5b/6b and 3b exhibit potent inhibition of hKCNK3, a two-pore domain potassium channel linked to nociception and neuroprotection. The target compound’s benzopyran-carbonyl group may sterically hinder similar interactions due to its fused aromatic system, though this remains untested .
- Selectivity : Unlike 5b/6b , which also weakly inhibits hKCNK9, the benzopyran-carbonyl analog lacks reported selectivity data.
Pharmacological Potential
- Pyrrolidine Derivatives : N-substituted pyrrolidines (e.g., 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid ) show anti-inflammatory and anticancer activity, suggesting that the target compound’s benzopyran moiety could enhance bioavailability or receptor binding .
- Sensory Compounds : Brachyamide A (4b) and piperyline analogs elicit pungency via TRP/KCNK modulation, but the target compound’s lack of unsaturated acyl chains may reduce such effects .
Physicochemical Properties
Table 2: Physicochemical Comparison
Biological Activity
1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine is C₁₄H₁₇NO₂, with a molecular weight of 233.29 g/mol. The compound features a pyrrolidine ring linked to a benzopyranone moiety, which is known for various biological activities.
Research indicates that the compound may exhibit multiple mechanisms of action:
- Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This is crucial for protecting against neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to 1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine:
- Neuroprotective Study : A study evaluated the neuroprotective effects of similar benzopyran derivatives on human neuroblastoma cells. Results indicated significant reduction in cell death induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .
- Cytotoxicity Assays : Research involving human cancer cell lines demonstrated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than standard chemotherapeutics like doxorubicin. For instance, a related compound showed an IC50 value of 0.36 µM against melanoma cells .
- Antioxidant Properties : In vitro assays revealed that the compound effectively scavenged free radicals, contributing to its potential as an antioxidant agent. This activity may play a role in its neuroprotective effects by mitigating oxidative damage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
